molecular formula C5H5ClN2OS B1584731 2-Chloro-N-(1,3-thiazol-2-yl)acetamide CAS No. 5448-49-7

2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B1584731
CAS No.: 5448-49-7
M. Wt: 176.62 g/mol
InChI Key: LSDJRBFOXKCGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit anti-tubercular activity . The specific targets of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide within this context remain to be elucidated.

Mode of Action

tuberculosis

Result of Action

tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.

Biochemical Analysis

Biochemical Properties

2-Chloro-N-(1,3-thiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX), which are crucial in the biosynthesis of prostaglandins . The nature of these interactions often involves inhibition of enzyme activity, leading to a decrease in the production of inflammatory mediators.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular environment . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It is known to inhibit enzymes such as COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential changes in cellular responses, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide typically involves the chloroacetylation of 2-amino-1,3-thiazole. This reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Condensation agents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, imines, and enamines. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

2-Chloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

2-chloro-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDJRBFOXKCGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20280640
Record name 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804185
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5448-49-7
Record name 5448-49-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20280640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-N-(1,3-thiazol-2-yl)acetamide
Customer
Q & A

Q1: What is the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in recent research?

A1: this compound acts as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. Notably, it serves as a precursor in developing thiazolidin-4-one derivatives [] and imidazole-based acetamide derivatives [, ]. These derivatives exhibit promising antibacterial [] and anticancer properties [], highlighting the significance of this compound in medicinal chemistry research.

Q2: How does the structure of compounds derived from this compound influence their biological activity?

A2: Research suggests that structural modifications to compounds derived from this compound significantly impact their biological activity. For instance, in the synthesis of 2-(thiazol-2-ylimino)thiazolidin-4-one metal complexes, the choice of metal ion (Cu(II), Co(II), or Ni(II)) directly influenced the antibacterial activity []. The Nickel complex demonstrated the most potent antibacterial activity against both Gram-negative and Gram-positive bacteria []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of these compounds.

Q3: What analytical techniques are employed to characterize this compound and its derivatives?

A3: Various spectroscopic and analytical methods are used to characterize this compound derivatives. These include:

  • NMR Spectroscopy (1H NMR): This technique provides detailed structural information, particularly regarding the arrangement of hydrogen atoms within the molecule [, ].
  • FTIR Spectroscopy: FTIR helps identify functional groups present in the molecule, offering insights into its chemical bonds and vibrational modes [, ].
  • Mass Spectrometry (MS): MS determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation [, ].
  • Elemental Analysis: This technique determines the percentage composition of elements present in the compound, confirming its purity and empirical formula [].
  • UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and determine properties such as absorbance and molar absorptivity. This technique was specifically employed to determine the acidity constants (pKa values) of synthesized acetamide derivatives [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.